molecular formula C11H12O2 B2655289 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 96401-67-1

5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2655289
CAS No.: 96401-67-1
M. Wt: 176.215
InChI Key: XHHYWVTVTKSSSE-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a dihydrobenzopyran-4-one derivative characterized by methyl substitutions at positions 5 and 6 on the aromatic benzene ring (A-ring) of the benzopyran scaffold (Figure 1). The core structure consists of a fused benzene (A-ring) and a partially saturated pyran (C-ring) system, with a ketone group at position 4. While flavonoids typically feature a 2-phenyl substitution on the C-ring (as in 2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one) , this compound lacks the phenyl group, making it structurally distinct.

Properties

IUPAC Name

5,6-dimethyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-4-10-11(8(7)2)9(12)5-6-13-10/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHYWVTVTKSSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)OCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with methyl vinyl ketone in the presence of a base to form the desired benzopyran structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one features a benzopyran ring system with two methyl groups at positions 5 and 6. This structure contributes to its reactivity and biological properties. The compound is characterized by its molecular formula C11H12OC_{11}H_{12}O and a molecular weight of approximately 176.21 g/mol.

Chemistry

In the field of organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, leading to the development of new compounds with diverse functionalities.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
OxidationConversion to quinonesQuinone derivatives
ReductionFormation of saturated derivativesFully saturated benzopyrans
SubstitutionIntroduction of functional groupsFunctionalized derivatives

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects.

Table 2: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
AntimicrobialInhibition of bacterial growthAntibiotic development
AnticancerEnzyme inhibition affecting cell proliferationCancer therapeutics

Medical Applications

The therapeutic potential of this compound is currently being explored in various medical contexts. Research efforts are focused on its use as a therapeutic agent in treating diseases such as cancer and cardiovascular conditions.

Case Studies

Case Study 1: Anticancer Properties
A study investigated the effects of this compound on human cancer cell lines. The compound demonstrated significant antiproliferative activity against breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships.

Case Study 2: Cardiovascular Research
Another study explored the compound's role in cardiovascular health by examining its effects on endothelial function. Results suggested that it may enhance nitric oxide production, contributing to vasodilation and improved blood flow.

Industrial Applications

Beyond its biological significance, this compound finds applications in the fragrance and flavoring industries due to its pleasant aromatic properties. Its use in creating synthetic flavors and fragrances highlights its importance in industrial chemistry.

Table 3: Industrial Uses of this compound

IndustryApplication
FragranceUsed as a component in perfumes
FlavoringEmployed in food products for flavor enhancement

Comparison with Similar Compounds

Structural Analogues

Key Structural Variations:

Substitution Position: 6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 80859-08-1): Methyl groups at positions 6 and 7 alter electronic distribution and steric effects compared to the 5,6-dimethyl isomer . (S)-2,6-Dimethylchroman-4-one (CAS 185224-25-3): Methyl groups at positions 2 (C-ring) and 6 (A-ring) introduce chirality, impacting biological interactions .

Functional Group Variations: 5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one (CAS 49833-08-1): Hydroxyl and methoxy groups enhance antioxidant activity, typical of flavonoid derivatives . 3-Benzylchroman-4-ones (HIF-4, HIF-13): A benzyl group at position 3 (C-ring) confers anti-cancer activity against BT549 and HeLa cells .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one 5-CH₃, 6-CH₃ (A-ring) C₁₁H₁₂O₂ 176.21* Lipophilic, discontinued
6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one 6-CH₃, 7-CH₃ (A-ring) C₁₁H₁₂O₂ 176.21 Structural isomer
(S)-2,6-Dimethylchroman-4-one 2-CH₃ (C-ring), 6-CH₃ (A-ring) C₁₁H₁₂O₂ 176.21 Chiral center, TPSA 26.30 Ų
6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one 6-Cl, 7-F (A-ring) C₉H₆ClFO₂ 200.59 Polar, versatile scaffold
5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one 5-OH, 7-OH, 2-OCH₃, 6-OCH₃ C₁₁H₁₀O₆ 238.20 Antioxidant, flavonoid derivative

*Calculated based on isomer data .

Biological Activity

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a compound belonging to the benzopyran class, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • IUPAC Name : 5,6-dimethyl-2,3-dihydrochromen-4-one

The compound's unique substitution pattern contributes to its distinct chemical and biological properties. It is synthesized through various methods, notably the reaction of 2,4-dihydroxyacetophenone with methyl vinyl ketone under basic conditions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its mechanism involves the donation of electrons from hydroxyl groups to neutralize free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit inflammatory mediators such as nitric oxide and prostaglandins. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer effects of this compound. It has been found to induce apoptosis in various cancer cell lines and inhibit cell proliferation. The compound's ability to modulate signaling pathways related to cancer cell survival is of particular interest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antioxidant Mechanism : Electron donation by hydroxyl groups neutralizes free radicals.
  • Anti-inflammatory Pathway : Inhibition of cyclooxygenase enzymes reduces the synthesis of pro-inflammatory mediators.
  • Cancer Cell Apoptosis : Modulation of the Bcl-2 family of proteins and activation of caspases lead to programmed cell death .

Study on Anticancer Activity

A study published in Pharmacology Research demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers when treated with the compound .

Anti-inflammatory Effects in Animal Models

In a rat model of inflammation, administration of this compound significantly reduced paw edema compared to control groups. The study concluded that the anti-inflammatory effects could be attributed to the suppression of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
5,6-Dimethyl-3,4-dihydro-2H-benzopyranContains methyl groups at positions 5 and 6Antioxidant, anticancer
3,4-Dihydro-2H-benzopyranLacks methyl substitutionsLower stability and reactivity
6-MethylcoumarinDifferent substitution patternAntibacterial properties

Conclusion and Future Directions

The biological activities of 5,6-dimethyl-3,4-dihydro-2H-benzopyran-4-one highlight its potential as a therapeutic agent in various fields including oncology and inflammation management. Continued research is necessary to fully elucidate its mechanisms and optimize its application in clinical settings.

Future studies should focus on:

  • Detailed pharmacokinetic profiling.
  • Clinical trials to assess efficacy and safety.
  • Exploration of synthetic analogs for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature of 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one?

  • Answer : The compound consists of a benzopyranone core (a fused benzene and oxygen-containing pyran ring) with a ketone group at position 4. The "3,4-dihydro" designation indicates a partially saturated pyran ring, while "5,6-dimethyl" refers to methyl substituents at positions 5 and 6 on the benzene ring. IUPAC nomenclature prioritizes numbering to minimize substituent positions. Structural analogs in the evidence (e.g., 5,7-dihydroxy-substituted derivatives) highlight the importance of substituent placement on reactivity and spectroscopic profiles .

Q. What safety precautions are recommended when handling this compound?

  • Answer : Based on GHS classifications for structurally similar benzopyranones:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant Category 2/2A) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory irritant, Category 3) .
  • Emergency measures : For spills, avoid dust generation; use inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic methods are suitable for characterizing this compound?

  • Answer :

  • 1H NMR : To confirm substituent positions and dihydro-pyran ring saturation (e.g., coupling constants for adjacent protons) .
  • LCMS : For molecular weight verification (expected m/z ~218 for C₁₂H₁₄O₂) and purity assessment (≥95% by HPLC) .
  • IR spectroscopy : To identify ketone (C=O stretch ~1650–1700 cm⁻¹) and methyl group vibrations .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and purity?

  • Answer :

  • Route selection : Adapt methods for analogous dihydro-benzopyranones, such as acid-catalyzed cyclization of substituted chalcones or Claisen-Schmidt condensations .
  • Optimization : Vary catalysts (e.g., HCl vs. H₂SO₄), solvent polarity (e.g., ethanol vs. DMF), and temperature (80–120°C) to maximize yield.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product from byproducts like unreacted diketones .

Q. What challenges arise in analyzing the compound’s stability under experimental conditions?

  • Answer :

  • Thermal stability : Monitor decomposition via TGA/DSC; evidence for analogs shows sensitivity above 150°C .
  • Photostability : Store in amber vials at 4°C to prevent photodegradation (common for aromatic ketones) .
  • Hydrolytic stability : Test pH-dependent degradation (e.g., 1–14) using accelerated stability protocols (40°C/75% RH for 4 weeks) .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

  • Answer :

  • Standardize assays : Use positive controls (e.g., genistein for kinase inhibition) and replicate experiments across labs to minimize variability .
  • Address matrix effects : Pre-treat cell lysates to remove interfering compounds (e.g., organic degradation products in long-term assays) .
  • Validate via orthogonal methods : Combine enzymatic assays with computational docking studies to confirm binding interactions .

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